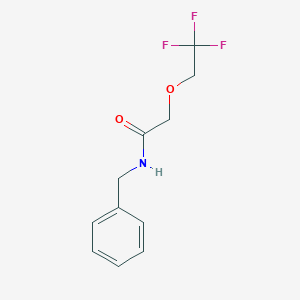
N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide is an organic compound with the molecular formula C11H12F3NO2 It is characterized by the presence of a benzyl group, a trifluoroethoxy group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of benzylamine with 2,2,2-trifluoroethoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to enzymes such as AmpC beta-lactamase and glucosamine-6-phosphate synthase, which are targets for antibacterial and antifungal drugs .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-(2-tert-butyl-phenoxy)-acetamide
- Benzyl 2,2,2-trifluoroethyl sulfide
- N-benzyl-2-phenoxy-acetamide
Uniqueness
N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-17-7-10(16)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Clave InChI |
UOCRRJZNQPBBGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)COCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


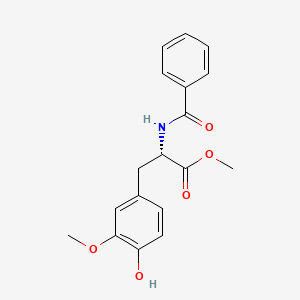
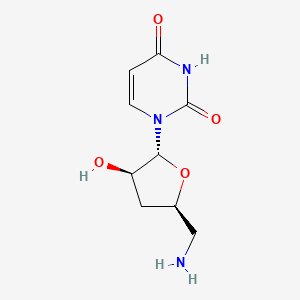


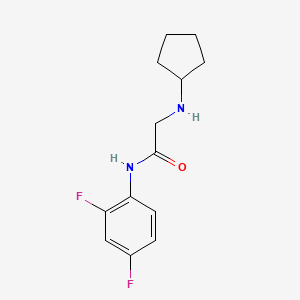
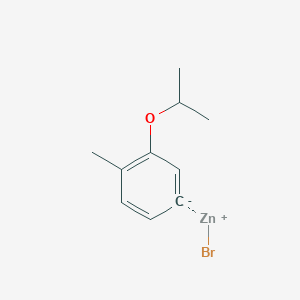

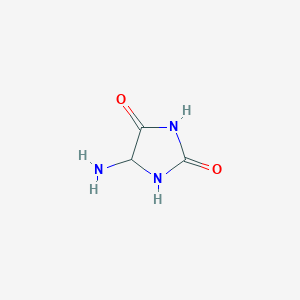
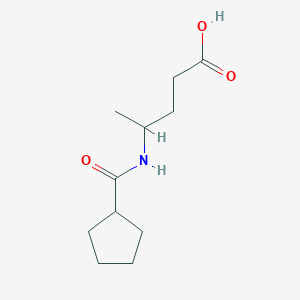
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
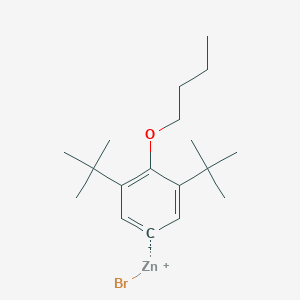
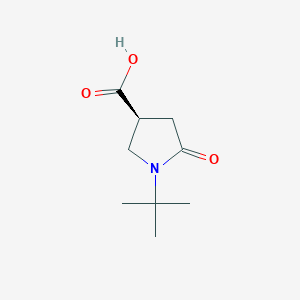
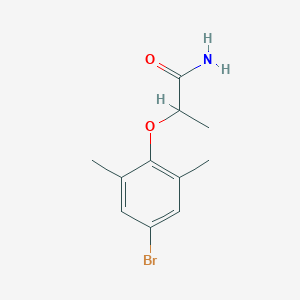
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
